molecular formula C14H14N2O4S B5373666 3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No. B5373666
M. Wt: 306.34 g/mol
InChI Key: XCKWIPINLZOMSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 3-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide, often involves the reaction of sulfonyl chlorides with amines in the presence of a base. These reactions can yield a variety of sulfonamide compounds with different substituents, which may influence their biological activities and physical properties. The specific synthetic routes can vary based on the desired structural features and the functional groups present in the starting materials (Gupta et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of similar sulfonamide compounds has been conducted using techniques such as X-ray diffraction and computational methods. These studies reveal the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, X-ray diffraction analysis and density functional theory (DFT) calculations provide detailed insights into the structural parameters and electronic properties of sulfonamide derivatives (Shahid et al., 2018).

properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-12-5-7-13(8-6-12)21(18,19)16-11-4-2-3-10(9-11)14(15)17/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKWIPINLZOMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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